molecular formula C40H78O2 B568125 Docosyl octadec-9-enoate CAS No. 115732-67-7

Docosyl octadec-9-enoate

Cat. No.: B568125
CAS No.: 115732-67-7
M. Wt: 591.062
InChI Key: QKPJNZCOIFUYNE-UHFFFAOYSA-N
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Description

Docosyl octadec-9-enoate is a chemical compound with the molecular formula C40H78O2. It is an ester formed from docosanol and octadec-9-enoic acid. This compound is characterized by its long carbon chains, which contribute to its unique physical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Docosyl octadec-9-enoate can be synthesized through esterification reactions. One common method involves the reaction of docosanol with octadec-9-enoic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to maximize yield and purity. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency of the esterification reaction and reduce the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

Docosyl octadec-9-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Docosyl octadec-9-enoate has several applications in scientific research:

Mechanism of Action

The mechanism by which docosyl octadec-9-enoate exerts its effects involves its interaction with lipid membranes. The long carbon chains of the compound allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect the activity of membrane-bound enzymes and receptors, influencing various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of long carbon chains and ester functionality, which confer distinct physical and chemical properties. Its ability to integrate into lipid membranes and form stable emulsions makes it particularly valuable in both research and industrial applications .

Properties

IUPAC Name

docosyl octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H78O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-25-27-29-31-33-35-37-39-42-40(41)38-36-34-32-30-28-26-24-18-16-14-12-10-8-6-4-2/h18,24H,3-17,19-23,25-39H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPJNZCOIFUYNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H78O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40709944
Record name Docosyl octadec-9-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40709944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

591.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115732-67-7
Record name Docosyl octadec-9-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40709944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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